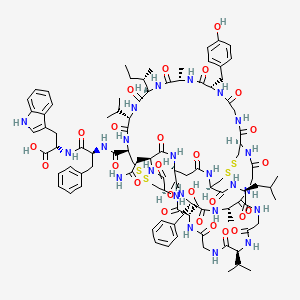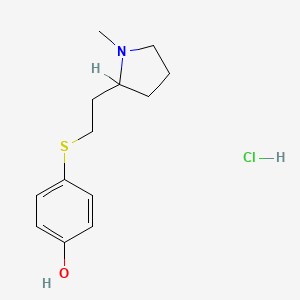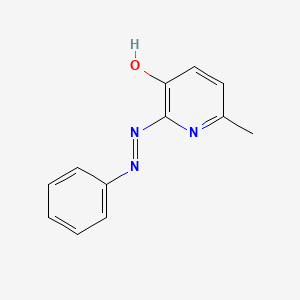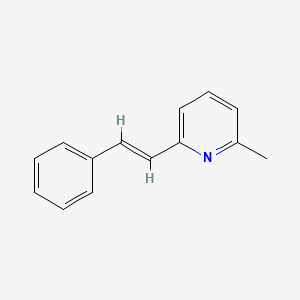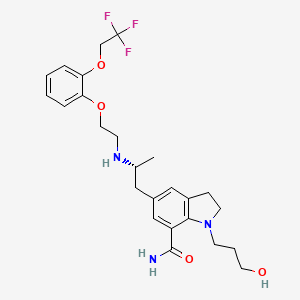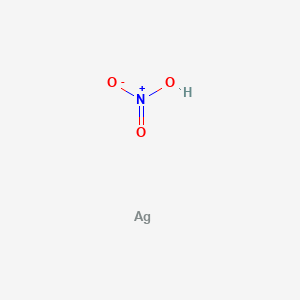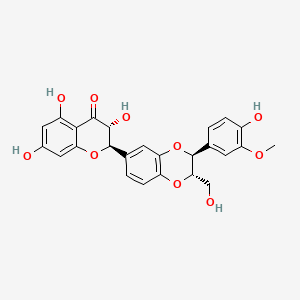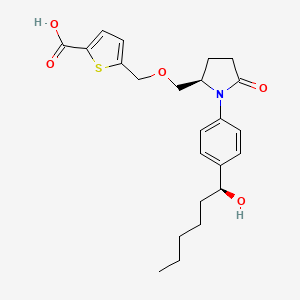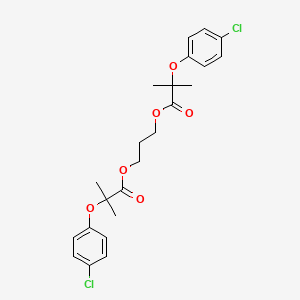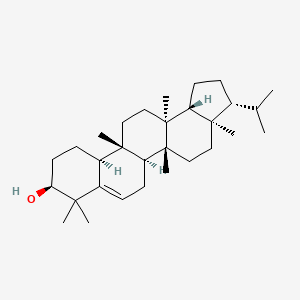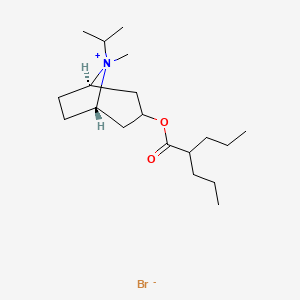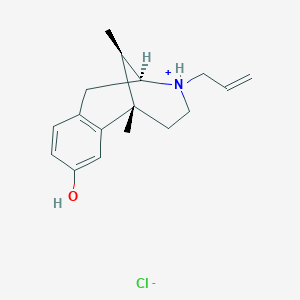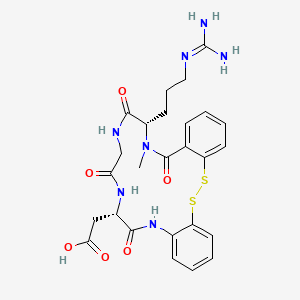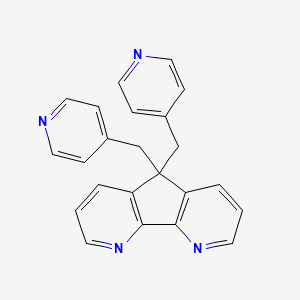
Sibopirdine
Descripción general
Descripción
Sibopirdine, also known as EXP921, is a nootropic drug . It is a cognition-enhancing agent that was in preclinical development with Bristol-Myers Squibb in the USA as a treatment for Alzheimer’s disease .
Synthesis Analysis
The synthesis of Sibopirdine was carried out by DuPont Merck Pharmaceutical Company, as per U.S. patent 5,272,269 (1993). The starting material for the synthesis was 4,5-Diazafluoren-9-one .Molecular Structure Analysis
The molecular formula of Sibopirdine is C23H18N4. It has a molar mass of 350.425 g·mol −1 . For a detailed molecular structure, you may refer to resources like ChemSpider .Aplicaciones Científicas De Investigación
1. Potential Therapeutic Agent in Neurological Disorders
Sibopirdine, originally developed as an antihistamine, has demonstrated potential in stabilizing mitochondrial membranes and functions. This property is particularly relevant in neurological disorders like Huntington's disease, where mitochondrial dysfunction is a significant factor. In a study by Kieburtz et al. (2013), the effects of latrepirdine (another name for sibopirdine) on cognition and global function in patients with mild to moderate Huntington disease were explored. Although the study did not show significant improvements in cognition or global function compared to placebo, it highlighted the safety and tolerability of latrepirdine in a 6-month period (Kieburtz et al., 2013).
2. Research in Alzheimer's Disease
Dimebon (latrepirdine) has been investigated as a potential therapy for Alzheimer's disease. An initial study in Russia reported positive outcomes in cognitive and daily function improvements. However, subsequent studies, including a multinational phase 3 study, did not replicate these results, showing no significant improvements compared to placebo groups. These studies highlight the complexity and challenges in developing effective treatments for Alzheimer's disease and indicate the need for further research to understand the underlying reasons for these varying results (Jones, 2010).
3. Pharmacokinetics and Administration Methods
The pharmacokinetic behavior of sibopirdine has been a subject of research, particularly in exploring different methods of administration. A clinical pharmacokinetic study by Santos et al. (2021) used in silico methodologies to simulate the sublingual administration of latrepirdine. This study aimed to predict the pharmacokinetic parameters and explore the potential of improved bioavailability through sublingual delivery, bypassing first-pass metabolism. The findings from such studies are critical in the development of effective drug delivery systems and improving the efficacy of drugs like sibopirdine (Santos et al., 2021).
Propiedades
IUPAC Name |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRSJDIZKTXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153810 | |
| Record name | X 9121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sibopirdine | |
CAS RN |
122955-18-4 | |
| Record name | Sibopirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | X 9121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIBOPIRDINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)
